(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
Description
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a fused tetrahydrothienopyridine core. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions. Its structure combines a sulfur-containing thiophene ring with a partially saturated pyridine system, enabling unique electronic and steric properties that influence reactivity .
Notably, CymitQuimica listed this compound (CAS: 1078151-34-4) as a discontinued product, reflecting its specialized use in research settings rather than large-scale industrial applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9-11H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTASGWAMAQUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)CCNC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by borylation reactions using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Key Synthetic Reactions and Conditions
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is primarily synthesized via a trityl deprotection strategy and participates in subsequent coupling and oxidation reactions:
Deprotection to Form Boronic Acid
-
Starting material : N-trityl-protected boronic ester (compound 9 ).
-
Reagents : p-Toluenesulfonic acid (TsOH) in tetrahydrofuran (THF).
-
Conditions : 0–5°C → room temperature (r.t.), 1 hour.
Coupling with Bromo Ketones
-
Reaction partner : 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one (compound 12 ).
-
Reagents : Triethylamine (TEA) in absolute ethanol.
-
Conditions : Nitrogen atmosphere, 50°C, 8 hours.
-
Outcome : Forms (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid (compound 11 ) .
Oxidation to Hydroxy Intermediate
-
Reagents : Hydrogen peroxide (H₂O₂) in acetic acid.
-
Conditions : 0–4°C → r.t., 4 hours.
-
Outcome : Generates 1-cyclopropyl-2-(2-fluorophenyl)-2-(2-hydroxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethan-1-one (compound 4 ), a prasugrel precursor .
Reaction Data Table
Mechanistic Insights
-
Deprotection : Acidic cleavage of the trityl group exposes the boronic acid functionality while maintaining the thienopyridine core .
-
Coupling : Nucleophilic substitution at the α-carbon of the bromo ketone facilitates C–C bond formation, critical for introducing the cyclopropyl-fluorophenyl moiety .
-
Oxidation : Boronic acid undergoes hydroxylation via peroxide-mediated oxidation, forming a phenol derivative essential for drug activity .
Spectroscopic Characterization
Scientific Research Applications
Chemistry
In organic synthesis, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing biaryl compounds and other complex structures .
Biology and Medicine
Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry
In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as conductive polymers and other functional materials .
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid in biological systems involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The thieno[3,2-c]pyridine ring can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Heterocyclic Boronic Acids
3-Trifluoromethylphenylboronic Acid (CAS: N/A)
- Structure : Aromatic phenyl ring with a trifluoromethyl substituent.
- Applications : Widely used in cross-coupling reactions to introduce trifluoromethyl groups into target molecules, as demonstrated in the synthesis of imidazo[1,2-a]pyridine derivatives .
- Reactivity: Electron-withdrawing CF₃ group enhances electrophilicity, accelerating coupling reactions compared to the tetrahydrothienopyridine analog, which has a more electron-rich heterocycle .
o-Tolylboronic Acid (CAS: N/A)
- Structure : Ortho-methyl-substituted phenylboronic acid.
- Applications : Employed in the synthesis of nitroimidazo[1,2-a]pyridines, yielding intermediates for pharmaceutical candidates .
- Comparison: The methyl group in o-tolylboronic acid provides steric hindrance, which can reduce coupling efficiency relative to the less sterically encumbered tetrahydrothienopyridine-boronic acid .
[6-(Hexyloxy)-3-pyridinyl]boronic Acid (CAS: 193400-05-4)
- Structure : Pyridine ring with a hexyloxy substituent.
- Applications : Used in synthesizing complex ether-linked pyridine derivatives.
- Key Difference: The hexyloxy chain introduces hydrophobicity, contrasting with the hydrophilic tetrahydrothienopyridine core .
Pharmaceutical Derivatives
Prasugrel-d3 (CAS: 1127253-02-4)
- Structure: Acetylated tetrahydrothienopyridine derivative with deuterium labeling.
- Role : Serves as a deuterated internal standard in pharmacokinetic studies of prasugrel, an antiplatelet drug .
- Comparison : The boronic acid variant lacks the acetyl and cyclopropane-oxoethyl groups critical for prasugrel’s biological activity but serves as a synthetic intermediate for such derivatives .
Thieno[3,2-c]pyridine-Based Antiplatelet Agents
- Examples : Compounds A4, B2, C1, and C7 from .
- Activity : These derivatives exhibit potent ADP receptor antagonism, with compound C1 outperforming the benchmark drug ticlopidine .
- Synthetic Relevance: The boronic acid precursor enables modular functionalization of the thienopyridine scaffold, critical for optimizing pharmacodynamic properties .
Comparative Data Table
Research Findings and Challenges
- Stability: Boronic acids with electron-rich heterocycles (e.g., tetrahydrothienopyridine) may suffer from protodeboronation under acidic conditions, limiting their utility in certain reactions .
Biological Activity
The compound (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is a member of the tetrahydrothienopyridine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the modification of thienopyridine derivatives. The synthesis often includes the introduction of a boronic acid functional group which enhances its reactivity and biological profile. The structural features of this compound allow it to interact with various biological targets effectively.
1. Inhibition of Kinases
Research indicates that compounds related to tetrahydrothieno[3,2-c]pyridine exhibit potent inhibitory activity against several kinases. For instance:
- GSK-3β Inhibition : A study demonstrated that certain derivatives exhibit competitive inhibition of GSK-3β with an IC50 as low as 8 nM. This kinase is crucial in various cellular processes including glycogen metabolism and cell signaling pathways related to cancer and neurodegenerative diseases .
- ROCK-1 and IKK-β Inhibition : Compounds have shown inhibitory effects on ROCK-1 and IKK-β kinases, which are involved in inflammation and cancer progression .
2. Neuroprotective Effects
The compound has demonstrated neuroprotective properties in models of neurodegeneration. In particular, it has been shown to mitigate tau hyperphosphorylation induced by okadaic acid in cellular models, suggesting potential applications in treating Alzheimer's disease .
3. Cytotoxicity Against Cancer Cells
Several studies have evaluated the cytotoxic effects of tetrahydrothieno[3,2-c]pyridine derivatives on cancer cell lines. For example:
- Compounds were tested against HeLa cells (cervical cancer) and showed significant cytotoxicity at micromolar concentrations .
- The structure-activity relationship (SAR) analysis indicated that modifications to the thienopyridine core could enhance or reduce cytotoxic effects .
Table: Summary of Biological Activities
Study 1: GSK-3β Inhibitory Activity
In a detailed investigation into the inhibitory activity against GSK-3β, compounds derived from tetrahydrothieno[3,2-c]pyridine were evaluated for their binding affinity and inhibition kinetics. The most potent compounds were found to have a favorable ADME profile (Absorption, Distribution, Metabolism, Excretion), making them suitable candidates for further development as therapeutic agents.
Study 2: Neuroprotection in Alzheimer's Models
In vitro assays using neuronal cell lines demonstrated that this compound significantly reduced cell death induced by toxic agents mimicking Alzheimer’s pathology. This suggests its potential as a neuroprotective agent.
Q & A
Q. What are the established synthetic routes for (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid, and how do reaction conditions influence yield?
The synthesis typically involves halogenation of the parent heterocycle (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) at the 2-position, followed by a Grignard reaction with alkyl boronates to form a boronate intermediate. Subsequent oxidation and deprotection yield the boronic acid derivative . Key factors include temperature control during halogenation (to avoid side reactions) and stoichiometric precision in the Grignard step. For example, excess boronate reagent can lead to esterification byproducts, reducing purity. Reaction optimization via thin-layer chromatography (TLC) monitoring is recommended .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- NMR : and NMR are critical for verifying the tetrahydrothienopyridine scaffold and boronic acid moiety. The NMR peak near 30 ppm confirms the boronic acid group .
- X-ray crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond angles and stereochemistry. For example, crystal data (monoclinic system, space group C2/c) validate the fused ring system and boronic acid geometry .
Q. How does this boronic acid participate in Suzuki-Miyaura cross-coupling reactions, and what substrates are compatible?
The compound acts as a nucleophilic partner, forming C–C bonds with aryl/heteroaryl halides. Catalytic systems (e.g., Pd(PPh)) in dioxane/water mixtures at 80–100°C are typical. Substrates with electron-withdrawing groups (e.g., nitro, carbonyl) enhance reactivity. Steric hindrance from the tetrahydrothienopyridine ring may require longer reaction times (12–24 hours) compared to simpler boronic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectral data for this compound?
Discrepancies often arise from solvation effects or crystal packing forces not accounted for in gas-phase DFT calculations. Hybrid approaches combining:
- Molecular dynamics simulations (to model solvent interactions)
- Solid-state NMR (to compare with X-ray data ) can reconcile differences. For instance, torsional angles in the tetrahydrothienopyridine ring may shift due to crystal lattice constraints .
Q. What strategies mitigate hydrolysis or protodeboronation of this boronic acid during storage or reactions?
Q. What role does this compound play in the synthesis of bioactive molecules, and how is its reactivity tuned for specific targets?
It serves as a key intermediate in thrombin inhibitors and antiplatelet agents (e.g., prasugrel analogs). Reactivity can be modulated via:
Q. How do steric and electronic effects of the tetrahydrothienopyridine scaffold influence catalytic cycles in cross-coupling reactions?
The fused thiophene-pyridine ring introduces steric bulk, slowing oxidative addition of aryl halides but enhancing transmetallation efficiency. Computational studies (e.g., DFT on Pd intermediates) show that the scaffold’s electron-rich sulfur atom stabilizes Pd(0) species, reducing catalyst loading requirements .
Methodological Guidance
- Contradiction Analysis : When NMR and X-ray data conflict (e.g., bond lengths), employ synchrotron XRD for higher resolution or dynamic NMR to assess conformational flexibility .
- Reaction Scale-Up : Use flow chemistry to maintain temperature control during exothermic steps (e.g., Grignard reaction) and minimize decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
